Windaus Ketone Windaus Ketone Windaus Ketone is an impurity of vitamin D2, which is commonly used for the prevention and treatment of vitamin D deficiency and associated disease, and also used for hypoparathyroidism.
Brand Name: Vulcanchem
CAS No.: 55812-80-1
VCID: VC21338981
InChI: InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
SMILES: CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Molecular Formula: C19H32O
Molecular Weight: 276.5 g/mol

Windaus Ketone

CAS No.: 55812-80-1

VCID: VC21338981

Molecular Formula: C19H32O

Molecular Weight: 276.5 g/mol

* For research use only. Not for human or veterinary use.

Windaus Ketone - 55812-80-1

Description

Windaus Ketone, with the molecular formula C19H32O, is a significant organic compound used as an intermediate in the synthesis of Vitamin D derivatives. It is named after Adolf Windaus, a renowned chemist who contributed extensively to the field of sterol chemistry. This compound is particularly important in the context of vitamin D synthesis due to its structural similarity to key intermediates in the vitamin D biosynthesis pathway.

Synthesis and Applications

Windaus Ketone is synthesized as part of the pathway to create vitamin D-active compounds. The synthesis involves several steps, starting from specific bicyclic compounds that are converted into Windaus Ketone and other related compounds . This compound is crucial in the preparation of Vitamin D derivatives, which are essential for maintaining bone health and calcium metabolism in the body .

Synthesis Pathway Overview

  • Starting Materials: Bicyclic compounds such as 1β-[(R)-2-hydroxy-1-methylethyl]-7aβ-methyl-3aα,6,7,7aβ-tetrahydroindane.

  • Conversion Steps: Involves multiple chemical transformations to introduce the necessary functional groups and side chains.

  • Final Product: Windaus Ketone, used as an intermediate for vitamin D synthesis.

Research Findings and Significance

Research on Windaus Ketone is closely tied to its role in vitamin D synthesis. Vitamin D is crucial for bone health, immune function, and the prevention of diseases like rickets and osteomalacia. The synthesis of Windaus Ketone and its conversion into vitamin D derivatives have been extensively studied to improve the efficiency and yield of these processes .

Key Research Highlights

  • Vitamin D Synthesis: Windaus Ketone serves as a key intermediate in the synthesis of vitamin D derivatives, which are essential for human health.

  • Chemical Synthesis: The compound's synthesis involves complex organic chemistry techniques, highlighting its importance as a building block in steroid chemistry.

  • Biological Importance: Vitamin D derivatives synthesized from Windaus Ketone play a critical role in maintaining calcium balance and bone health.

Safety Precautions

  • Eye Protection: Wear protective eyewear to prevent chemical exposure.

  • Skin Contact: Rinse thoroughly with water in case of skin contact.

  • Storage: Store in a well-ventilated area away from incompatible substances.

CAS No. 55812-80-1
Product Name Windaus Ketone
Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
IUPAC Name (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Standard InChI InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1
Standard InChIKey VJIOBQLKFJUZJB-IBOOZMTFSA-N
Isomeric SMILES C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Canonical SMILES CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C
Appearance Clear Colourless to Pale Yellow Oil
Synonyms Ergocalciferol Impurity 1; Vitamin D2 Impurity 1; (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
PubChem Compound 11065713
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator